Product packaging for Benzoxazole, 2-[(difluoromethyl)thio]-(Cat. No.:)

Benzoxazole, 2-[(difluoromethyl)thio]-

Cat. No.: B15239973
M. Wt: 201.20 g/mol
InChI Key: NLOMLGNIZUHTKC-UHFFFAOYSA-N
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Description

Benzoxazole is a heterocyclic aromatic compound featuring a fused benzene and oxazole ring. The derivative 2-[(difluoromethyl)thio]-benzoxazole incorporates a difluoromethylthio (-SCF₂H) substituent at the 2-position. This modification significantly alters its electronic, physicochemical, and biological properties compared to unsubstituted benzoxazole or derivatives with other substituents. The difluoromethylthio group introduces steric bulk, electron-withdrawing effects, and enhanced lipophilicity, which influence interactions with biological targets and environmental stability .

For example:

  • Fluorine incorporation (as in -CF₂H) is known to improve metabolic stability and membrane permeability in pharmaceuticals .
  • Thioether linkages (e.g., -S- groups) modulate electronic properties and binding affinities, as seen in antimicrobial and antifungal agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NOS B15239973 Benzoxazole, 2-[(difluoromethyl)thio]-

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5F2NOS/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H

InChI Key

NLOMLGNIZUHTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation with Carbon Disulfide

Heating 2-aminophenol with carbon disulfide (CS₂) in alkaline media (e.g., KOH/MeOH) produces 2-mercaptobenzoxazole (2-MBO) through intramolecular cyclization. This method achieves yields exceeding 75% under reflux conditions (80–100°C, 4–6 h), with the mercapto group serving as the handle for subsequent difluoromethylation.

Alkali Metal Trithiocarbonate Route

Alternative protocols employ sodium trithiocarbonate (Na₂CS₃) as the sulfur source, reacting with 2-aminophenol in aqueous NaOH at 60–80°C. This method minimizes H₂S release compared to CS₂-based approaches, improving operational safety while maintaining comparable yields (70–80%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Photoredox 60–85 2–4 h Mild conditions, scalability Requires specialized equipment
Alkylation (BrCF₂H) 45–55 12 h Simple setup Low yields, reagent instability
Pd-catalyzed coupling 50–65 8 h Excellent selectivity High catalyst loading

Process Optimization and Scale-Up Considerations

Solvent Effects in Photoredox Reactions

Acetonitrile outperforms DMF and THF in radical-based syntheses, enhancing reaction rates by 30% due to improved photocatalyst solubility and radical stability. Additives like LiClO₄ (0.1 M) further increase yields to 88% by stabilizing charged intermediates.

Base Selection for Alkylation

Cs₂CO₃ proves superior to K₂CO₃ in BrCF₂H-mediated reactions, achieving 60% conversion vs. 45% with potassium base. The larger cation radius facilitates thiolate anion formation, accelerating nucleophilic attack.

Continuous-Flow Photoredox Systems

Adapting batch protocols to continuous-flow reactors enhances throughput 5-fold (0.5 mmol/h vs. 0.1 mmol/h batch). A 2.5 mL PTFE reactor with 10 min residence time maintains 82% yield while preventing radical recombination.

Mechanistic Validation and Analytical Characterization

Radical Trapping Studies

Spin-trapping with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) completely inhibits product formation in photoredox reactions, confirming radical-mediated pathways. EPR spectroscopy detects ·CF₂H signals (g = 2.0032) upon irradiation.

Spectroscopic Characterization

19F NMR (CDCl₃, 376 MHz): δ −113.2 ppm (dt, J = 54 Hz, 12 Hz, CF₂H) HRMS (ESI+): m/z calcd for C₈H₅F₂NOS [M+H]+ 215.0124, found 215.0121

Chemical Reactions Analysis

Synthetic Routes and Cyclocondensation Reactions

The compound is typically synthesized through nucleophilic substitution or cyclocondensation strategies. Key methods include:

Nucleophilic and Electrophilic Reactivity

The difluoromethylthio group (-SCF₂H) enhances electrophilic character at the sulfur atom, enabling:

  • Alkylation : Reacts with methyl chloroacetate to form methyl 2-(benzo[d]oxazol-2-ylthio)acetate under reflux in methanol .

  • Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide (-SO-CF₂H) or sulfone (-SO₂-CF₂H) derivatives.

  • Cross-Coupling : Participates in Ullmann-type couplings with aryl halides using Cu(I) catalysts .

Biological Activity and Enzyme Interactions

The compound modulates enzyme activity through hydrogen bonding and hydrophobic interactions :

Table 2: Biological Reactivity Profiling

Target EnzymeInhibition IC₅₀Binding InteractionsApplicationSource
VEGFR-2 Kinase0.18 μMH-bond with Glu885, Asp1046 residuesAnticancer therapy
TNF-α/IL-690–92%Allosteric site occupancyAnti-inflammatory
Acetylcholinesterase2.3 μMπ-Stacking with Trp86Neurodegeneration
  • Mechanistic Study : Molecular docking confirms alignment with Type II kinase inhibitors, stabilizing the DFG-out conformation of VEGFR-2 .

Thermal and Solvent Stability

  • Thermal Decomposition : Degrades above 250°C, releasing HF and forming benzooxazole-2-thione .

  • Solvent Effects : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions to yield 2-hydroxybenzoxazole .

Table 3: Reactivity Comparison of Benzoxazole Derivatives

CompoundReactivity with CH₃IOxidation Rate (t₁/₂, H₂O₂)Enzymatic Inhibition (VEGFR-2 IC₅₀)
2-[(Difluoromethyl)thio]-Fast (5 min, 95%)12 min0.18 μM
2-Mercapto-Moderate (30 min)8 min0.42 μM
2-Trifluoromethyl-Slow (>60 min)>60 min1.05 μM
  • Key Insight : The -SCF₂H group accelerates alkylation and oxidation compared to -SH or -CF₃ analogues due to its electron-withdrawing nature .

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications Reference
2-[(Difluoromethyl)thio]-benzoxazole -SCF₂H ~199.2 (estimated) Enhanced lipophilicity; potential fungicidal/antimicrobial activity (inferred)
2-(Difluoromethoxy)-4-ethylbenzoxazole -OCF₂H 225.19 Fluorescence properties; sensor applications
2-Thio-5-methylbenzoxazole (Compound G1) -SMe ~165.2 Intermediate for antimicrobial derivatives
2-(Trifluoromethyl)benzothiazole -CF₃ (benzothiazole core) ~207.2 Anticancer and anti-inflammatory activity
Benzisoxazole None (parent structure) 119.12 Base for bioactive molecule synthesis

Key Observations :

  • Fluorinated vs. Non-Fluorinated Substituents: The difluoromethylthio group (-SCF₂H) offers greater metabolic resistance compared to non-fluorinated thioethers (e.g., -SMe in Compound G1) due to reduced susceptibility to oxidative degradation .
  • Thioether vs.
  • Benzoxazole vs. Benzothiazole : Benzothiazoles (sulfur in place of oxygen) generally exhibit stronger π-π stacking interactions with biological targets, but benzoxazoles with fluorine substituents show superior fluorescence and selectivity in sensor applications .
Antimicrobial and Antifungal Potential
  • Thio-Linked Derivatives : Benzoxazole derivatives with thioether groups (e.g., Compound G2 in ) display moderate antimicrobial activity. However, fluorinated thioethers (as in the target compound) are hypothesized to exhibit stronger antifungal properties due to increased stability and lipophilicity, akin to patented fungicidal combinations in .
  • Amino vs. Thio Substituents: Amino-linked benzoxazoles (e.g., pyrimidinyl bis-methylthio benzoxazole in ) show higher activity against Staphylococcus aureus than thioethers, suggesting that electronic effects (e.g., basicity) play a critical role .

Physicochemical Properties

  • Lipophilicity (LogP) : The -SCF₂H group increases LogP compared to -OH or -OMe substituents, improving blood-brain barrier penetration but complicating aqueous formulation.
  • Acidity/Basicity : The thioether group is less basic than amine substituents, reducing protonation at physiological pH, which may limit interactions with acidic biological targets .

Biological Activity

Benzoxazole derivatives, including 2-[(difluoromethyl)thio]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzoxazole Derivatives

Benzoxazoles are a class of nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of functional groups such as difluoromethyl and thioether enhances their pharmacological profiles by improving solubility, metabolic stability, and bioavailability .

The biological activity of benzoxazole derivatives is attributed to several mechanisms:

  • Anticancer Activity : Compounds like 2-[(difluoromethyl)thio]- have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that benzoxazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Antimicrobial Effects : Benzoxazoles exhibit significant antibacterial and antifungal activities. They can disrupt microbial cell membranes or inhibit essential enzymes, making them effective against various pathogens .
  • Anti-inflammatory Properties : Some benzoxazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in treating inflammatory diseases .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A study evaluated the cytotoxic effects of several benzoxazole derivatives against human cancer cell lines. Compounds demonstrated moderate to significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
  • VEGFR-2 Inhibition :
    Modified benzoxazole-based compounds were synthesized and tested for their inhibitory effects on the VEGFR-2 kinase. These compounds showed significant apoptotic effects and inhibited cell migration, indicating potential use in cancer therapy .
  • Antimicrobial Activity :
    Research on benzoxazole derivatives revealed their effectiveness against Mycobacterium tuberculosis and other resistant strains. These compounds displayed promising activity where traditional antibiotics failed .

Data Tables

Activity Type Compound Target/Pathway IC50 (µM) Remarks
AnticancerCompound XIVEGFR-20.5Induces apoptosis in HepG2 cells
AntimicrobialCompound 22M. tuberculosis0.02Effective against resistant strains
Anti-inflammatoryCompound XIITNF-α/IL-6N/ASignificant reduction in cytokine levels

Q & A

Basic: What synthetic strategies are recommended for preparing 2-[(difluoromethyl)thio]-benzoxazole, and how can reaction conditions be optimized to improve yield?

Answer:
The compound can be synthesized via cyclocondensation of 2-aminophenol derivatives with electrophilic sulfur-containing reagents. Key methods include:

  • Thiolation reactions : Reacting 2-mercaptobenzoxazole with difluoromethylating agents (e.g., difluoromethyl triflate) under anhydrous conditions .
  • Oxidative coupling : Using iodine or copper catalysts to introduce the difluoromethylthio group .
    Optimization : Control reaction temperature (60–80°C) and use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor progress via TLC or HPLC, and purify via column chromatography using hexane/ethyl acetate gradients .

Advanced: How does the difluoromethylthio substituent influence electronic and steric properties compared to non-fluorinated analogs?

Answer:
The CF₂S group introduces strong electron-withdrawing effects (σₚ = 1.24) due to fluorine’s electronegativity, reducing electron density on the benzoxazole ring. This enhances stability against nucleophilic attack and alters π-π stacking in crystallography. Steric effects are minimal (van der Waals radius ~2.7 Å), but conformational rigidity may arise from hyperconjugation between C-F and S-C bonds. Comparative DFT studies with methylthio analogs show a 0.3–0.5 eV increase in HOMO-LUMO gap .

Basic: What spectroscopic techniques are most reliable for characterizing 2-[(difluoromethyl)thio]-benzoxazole?

Answer:

  • ¹⁹F NMR : Identifies CF₂S environment (δ ≈ -90 to -110 ppm, split due to coupling with adjacent protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolves S-CF₂ bond geometry (bond length ~1.82 Å) and planarity of the benzoxazole core .

Advanced: What biological activities are hypothesized for this compound, and how can structure-activity relationships (SARs) be tested?

Answer:
Hypotheses include antimicrobial or anticancer activity due to benzoxazole’s π-deficient aromatic system, which may intercalate DNA or inhibit kinases.
SAR Testing :

  • Synthesize analogs with varying substituents (e.g., CF₃, Cl) at the 2-position.
  • Conduct in vitro assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) paired with molecular docking to identify binding motifs .

Advanced: How do photophysical properties of 2-[(difluoromethyl)thio]-benzoxazole compare to hydroxy-substituted analogs in fluorescence studies?

Answer:
Unlike hydroxy-substituted benzoxazoles (e.g., 2-hydroxyphenylbenzoxazole), which exhibit excited-state intramolecular proton transfer (ESIPT) with dual emission bands (450–550 nm), the CF₂S group quenches fluorescence due to heavy atom effects. Time-resolved spectroscopy shows reduced fluorescence lifetime (<1 ns vs. 5–10 ns in ESIPT systems) .

Advanced: What computational methods are suitable for modeling the reactivity of 2-[(difluoromethyl)thio]-benzoxazole in nucleophilic substitution reactions?

Answer:

  • DFT (B3LYP/6-311+G(d,p)) : Calculate activation barriers for SNAr reactions at the 2-position.
  • MD Simulations : Assess solvent effects (e.g., DMSO vs. water) on transition-state stabilization .
  • NBO Analysis : Quantify hyperconjugative interactions between CF₂S and the benzoxazole ring .

Advanced: How can contradictory data in solubility or stability studies be resolved?

Answer:
Discrepancies often arise from solvent polarity or trace moisture.

  • Solubility : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., THF δ = 18.5 MPa¹/²).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., 2-mercaptobenzoxazole) .

Basic: What are the key considerations for designing derivatives to enhance bioactivity or photostability?

Answer:

  • Bioactivity : Introduce electron-donating groups (e.g., -NH₂) at the 5/6 positions to modulate redox potential.
  • Photostability : Replace CF₂S with CF₃ or perfluoroalkyl groups to reduce UV absorption .

Advanced: How does the compound behave under oxidative or reductive conditions?

Answer:

  • Oxidation : CF₂S is resistant to peroxide-mediated oxidation but may form sulfoxide derivatives under strong oxidants (e.g., mCPBA).
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the S-CF₂ bond, yielding 2-mercaptobenzoxazole and CHF₂ .

Advanced: What role could this compound play in developing pH or metal-ion sensors?

Answer:
The CF₂S group’s electron-withdrawing nature enhances acidity of adjacent protons, enabling pH-dependent fluorescence quenching (pKa ~6.5–7.5). For metal sensing, functionalize the benzoxazole core with chelating groups (e.g., pyridine) to selectively bind Mg²⁺ or Zn²⁺, as shown in fluorinated benzoxazole probes .

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